2-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O/c23-20-8-4-1-5-17(20)13-22(28)25-15-18-14-21(16-9-11-24-12-10-16)27(26-18)19-6-2-3-7-19/h1,4-5,8-12,14,19H,2-3,6-7,13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBVLDAUFUVBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)CC3=CC=CC=C3Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the pyridinyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl group to the pyrazole ring.
Attachment of the cyclopentyl group: This can be done through alkylation or acylation reactions.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with 2-chlorophenylacetic acid or its derivatives under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridinyl rings.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the pyrazole or pyridinyl rings.
Reduction: Reduced forms of the acetamide linkage, such as amines or alcohols.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing the pyridopyrimidine moiety have shown potent inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound may inhibit dihydrofolate reductase (DHFR), a critical enzyme for DNA synthesis, leading to reduced proliferation of cancer cells .
Kinase Modulation
Preliminary studies suggest that similar compounds exhibit inhibitory activity against various kinases, which are essential for signal transduction pathways involved in cell growth and survival. This suggests that 2-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)acetamide could play a role in targeted cancer therapies .
Receptor Interaction
The presence of the pyridinyl group implies potential interactions with neurotransmitter receptors or other protein targets that could modulate physiological responses. This interaction could lead to therapeutic effects in neurological disorders or other conditions influenced by receptor activity .
Case Studies and Research Findings
Several studies have investigated the therapeutic potential of similar compounds:
- Pyridopyrimidine Derivatives : A review highlighted the anticancer effects of pyridopyrimidine derivatives, which share structural similarities with this compound. These compounds demonstrated significant inhibition of cancer cell proliferation and induced apoptosis in various cancer models .
- Phosphodiesterase Inhibition : Another study focused on phosphodiesterases as pharmacological targets, indicating that compounds with pyrazole and pyridine moieties could influence cognitive functions and have implications in treating cognitive disorders .
- Antitumor Effects : Research on structurally related compounds has shown promising results in preclinical models for various cancers, including melanoma and urothelial carcinoma, further supporting the potential use of this compound in oncology .
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of specific enzymes, blocking of receptor sites, or interference with signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related acetamide-pyrazole derivatives from the provided evidence:
Key Structural and Functional Differences
Substituent Effects on Bioactivity The target compound’s cyclopentyl group introduces steric bulk, which may reduce metabolic degradation compared to the 4-chlorophenyl group in . The pyridin-4-yl moiety (vs. 3-pyridinyl in ) could alter target selectivity due to differences in electronic distribution .
Role of Heterocyclic Moieties
- Oxadiazole in increases structural rigidity, which may improve binding to enzymes like cytochrome P450. In contrast, the triazole-sulfanyl group in offers hydrogen-bonding versatility, possibly enhancing antifungal efficacy.
Chlorophenyl Variations
- The 2-chlorophenyl group in the target compound (vs. 4-chlorophenyl in ) may influence steric hindrance and dipole interactions, affecting receptor binding pocket compatibility .
Biological Activity
2-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)acetamide is a synthetic organic compound with potential therapeutic applications. Its unique structure, featuring a chlorophenyl group, cyclopentyl group, and a pyrazolyl moiety, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-(2-chlorophenyl)-N-[(1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl]acetamide
- Molecular Formula : C22H23ClN4O
- Molecular Weight : 394.9 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit critical enzymes such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis and cellular replication. Inhibition of DHFR can lead to decreased proliferation of cancer cells .
- Kinase Modulation : Preliminary studies indicate that similar compounds exhibit inhibitory activity against various kinases, which are crucial for signal transduction pathways involved in cell growth and survival .
- Receptor Interaction : The presence of the pyridinyl group suggests potential interactions with neurotransmitter receptors or other protein targets that could modulate physiological responses.
Biological Activity and Therapeutic Potential
The compound has been investigated for several biological activities:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, pyridopyrimidine derivatives have shown potent inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Some studies have reported antimicrobial activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness against various pathogens .
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
- Pharmacokinetics : A pharmacokinetic analysis showed that related compounds exhibited favorable absorption and distribution profiles in animal models. Key parameters such as half-life (t½), clearance rate (CL), and maximum concentration (Cmax) were assessed to determine the compound's bioavailability and therapeutic window .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., solvent choice, temperature, catalyst) and purification techniques. For example, substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaH) can enhance nucleophilic displacement efficiency, as demonstrated in analogous acetamide syntheses . Acidic reduction with iron powder may minimize side reactions compared to catalytic hydrogenation, though post-reaction neutralization is critical to isolate intermediates . Statistical design of experiments (DoE) is recommended to systematically evaluate variables like reaction time, stoichiometry, and pH, reducing trial-and-error approaches .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine multiple spectroscopic and chromatographic techniques:
- NMR (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
- HRMS for molecular weight verification (e.g., deviations < 2 ppm).
- X-ray crystallography to resolve ambiguities in pyrazole and cyclopentyl ring conformations .
- HPLC-PDA with C18 columns (e.g., 95:5 acetonitrile/water mobile phase) to assess purity (>98% by area normalization).
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the pyridinyl group may act as an electron-deficient region (LUMO ≈ -1.8 eV) .
- Molecular Electrostatic Potential (MESP): Map charge distribution to identify hydrogen-bonding or π-π stacking interactions with biological targets .
- Reaction Path Search Algorithms: Use tools like GRRM or AFIR to simulate intermediates in hydrolysis or metabolic pathways .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Curves: Test across a wide concentration range (e.g., 0.1 nM–100 µM) to identify true IC₅₀ values.
- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence-based) with cell-based viability assays (MTT or ATP-lite).
- Proteomics Profiling: Use LC-MS/MS to detect unintended protein interactions that may explain discrepancies .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Scaffold Modifications: Synthesize derivatives with substitutions at the 2-chlorophenyl or pyridinyl groups. For example, replacing chlorine with fluorine alters lipophilicity (logP Δ ≈ 0.5) and target binding .
- Free-Wilson Analysis: Quantify contributions of substituents to activity using regression models.
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor binding (e.g., with GROMACS) to correlate structural flexibility (RMSD < 2 Å) with potency .
Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Membrane Separation: Use nanofiltration (MWCO 300–500 Da) to purify intermediates, reducing solvent waste .
- Quality-by-Design (QbD): Define a design space for critical parameters (e.g., temperature ±2°C, pH 6.5–7.5) to ensure robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
